Beta-Adrenoceptor Blockade Potency: Isoxaprolol vs. Labetalol
Isoxaprolol (compound 3a) demonstrated 16-fold greater potency than labetalol in beta-adrenergic receptor blockade as reported in the primary structure-activity relationship study of the 2-(isoxazolylethenyl)phenoxypropanolamine series [1]. The beta-adrenoceptor antagonism of all compounds in this series was more pronounced than their alpha-sympatholytic activity. The 16× potency advantage against labetalol—itself a clinically established dual alpha/beta blocker—is the sole direct quantitative head-to-head comparison available for isoxaprolol in the peer-reviewed literature.
| Evidence Dimension | Relative beta-adrenoceptor blockade potency |
|---|---|
| Target Compound Data | Isoxaprolol (compound 3a): 16 times more potent than labetalol |
| Comparator Or Baseline | Labetalol: reference potency (1×) |
| Quantified Difference | 16-fold greater potency (isoxaprolol vs. labetalol) |
| Conditions | Beta-adrenergic receptor blockade assay; experimental details as described in Franke et al., J Med Chem 1981 |
Why This Matters
For researchers requiring a tool compound with high beta-blockade potency combined with ancillary alpha-blockade, isoxaprolol offers a 16× potency multiplier over labetalol, enabling substantially lower dosing to achieve equivalent receptor occupancy in preclinical models.
- [1] Franke A, Frickel FF, Gries J, Lenke D, Schlecker R, Thieme PD. 2-(Isoxazolylethenyl)phenoxypropanolamines: a new class of beta-receptor antagonists with antihypertensive activity. J Med Chem. 1981;24(12):1460-1464. PMID: 6118439. View Source
